2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide
Description
2-Bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a 1,4-dioxaspiro[4.5]decan-8-yl moiety. The bromine atom at the ortho position of the benzene ring introduces steric and electronic effects, influencing reactivity and biological activity.
Properties
Molecular Formula |
C14H18BrNO4S |
|---|---|
Molecular Weight |
376.27 g/mol |
IUPAC Name |
2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18BrNO4S/c15-12-3-1-2-4-13(12)21(17,18)16-11-5-7-14(8-6-11)19-9-10-20-14/h1-4,11,16H,5-10H2 |
InChI Key |
NFIOVIYNMDGIKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1NS(=O)(=O)C3=CC=CC=C3Br)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1,4-dioxaspiro[45]decan-8-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of palladium-catalyzed aminocarbonylation, which has been shown to yield high amounts of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for such complex compounds .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, amine nucleophiles, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminocarbonylation can produce a variety of amides and esters .
Scientific Research Applications
2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and benzenesulfonamide group play crucial roles in its reactivity and binding affinity. The spirocyclic structure may also contribute to its unique properties by influencing its three-dimensional conformation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
This could improve solubility in basic environments or binding to cationic biological targets . The difluoro and bromo substituents in increase lipophilicity (logP), favoring membrane permeability in drug candidates .
Functional Group Reactivity: Sulfonamides (target) are more chemically stable than sulfonohydrazides (), which may undergo hydrolysis or oxidation. However, sulfonohydrazides are versatile intermediates for synthesizing heterocycles . The sulfonyl group in lacks the NH moiety, reducing hydrogen-bonding capacity but increasing metabolic stability compared to sulfonamides .
Spiro Ring Modifications: The 8-azaspiro system in introduces a basic nitrogen, enabling salt formation (e.g., HCl salts) for improved crystallinity or bioavailability. In contrast, the target’s oxygen-rich spiro ring may enhance solubility in polar solvents .
Structural Characterization
Crystallographic data for related compounds (e.g., ) are often resolved using SHELX software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
